molecular formula C19H21N5O2S2 B4828699 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4828699
M. Wt: 415.5 g/mol
InChI Key: WSSMLYYPNPHJFS-OWBHPGMISA-N
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Description

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound A hereafter) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:

  • A (Z)-configured thiazolidinone ring (3-ethyl-4-oxo-2-thioxo) at position 3 of the pyridopyrimidine scaffold .
  • A 4-methylpiperazinyl group at position 2, which may enhance solubility and modulate receptor interactions .

The Z stereochemistry of the thiazolidinone moiety is critical for maintaining planar geometry, which could influence binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-3-23-18(26)14(28-19(23)27)12-13-16(22-10-8-21(2)9-11-22)20-15-6-4-5-7-24(15)17(13)25/h4-7,12H,3,8-11H2,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSMLYYPNPHJFS-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyridopyrimidinone core. The final step involves the introduction of the piperazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Structural Features

The compound features a thiazolidine ring, pyrido[1,2-a]pyrimidine core, and piperazine moiety, which contribute to its biological activity. The presence of sulfur and nitrogen atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell growth and survival. Further investigation is needed to elucidate these mechanisms and evaluate efficacy in vivo .

Neuropharmacological Effects

Given the presence of the piperazine group, this compound may also exhibit neuropharmacological effects. Research into similar compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems. Thus, this compound could be explored for its potential in treating conditions such as anxiety or depression .

Development of Functional Materials

The unique chemical structure allows for the synthesis of functional materials with specific electronic and optical properties. These materials can be utilized in organic electronics, sensors, and photonic devices. Research is ongoing to explore the integration of this compound into polymer matrices for enhanced performance in electronic applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrido[1,2-a]pyrimidine derivatives, including the compound . Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. This study highlights the need for further research into its mechanism of action and potential therapeutic applications in oncology.

Case Study 3: Material Science Innovations

Recent advancements have shown that incorporating this compound into polymer blends enhances their electrical conductivity and thermal stability. This innovation could lead to more efficient materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyridopyrimidinone core may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally related compounds, focusing on substituent variations, synthesis methods, and reported bioactivities:

Compound Core Structure Key Substituents Reported Activities Synthesis Method
Compound A (Target) Pyrido[1,2-a]pyrimidin-4-one - 4-Methylpiperazinyl (position 2)
- (Z)-3-ethyl thiazolidinone (position 3)
Not explicitly reported Likely involves condensation of thiazolidinone precursors with pyridopyrimidine
Compound B () Pyrido[1,2-a]pyrimidin-4-one - 4-Ethylpiperazinyl (position 2)
- (Z)-3-(phenylethyl) thiazolidinone (position 3)
Not explicitly reported Similar to Compound A, with phenylethyl substitution via alkylation
Compound C (: 10a) Pyrazolo[3,4-d]pyrimidin-4-one - Phenyl (position 1)
- 4-Oxo-3-phenyl thiazolidinone (position 5)
Anti-inflammatory (carrageenan-induced edema model) Condensation of thiourea derivatives with benzoyl bromide under reflux
Compound D (: 50) Pyrimidine-2,4-dione - 3-Substituted phenyl thiazolidin-4-one (position 6) Antimicrobial (broad-spectrum), antioxidant (DPPH assay) Reaction of 6-amino-1,3-dimethyluracil with aldehydes and 2-mercaptoacetic acid
Compound E () Chromeno[4,3-d]pyrimidin-5-one - Piperidinophenyl (position 4)
- Thiourea-derived ring
Predicted drug-like properties (computational studies) One-step synthesis using p-toluenesulfonic acid catalysis

Key Structural and Functional Insights:

Piperazinyl/Piperidine Substituents :

  • Compound A’s 4-methylpiperazinyl group likely improves solubility compared to the 4-ethylpiperazinyl group in Compound B, as methyl groups reduce hydrophobicity .
  • Piperidine derivatives (e.g., Compound E) exhibit favorable oral bioavailability due to balanced lipophilicity .

Thiazolidinone Modifications: The phenylethyl group in Compound B may enhance membrane permeability but could increase metabolic instability . Phenyl-substituted thiazolidinones (Compound C) show anti-inflammatory activity, suggesting that aromatic groups at this position improve target binding .

Core Heterocycle Influence: Pyrazolo-pyrimidinones (Compound C) and chromeno-pyrimidinones (Compound E) demonstrate that altering the core structure diversifies bioactivity, likely due to changes in electron distribution and hydrogen-bonding capacity .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with potential biological activities. This article reviews its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, and its IUPAC name is (Z)-3-ethyl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The structure features a thiazolidine ring and a pyrido-pyrimidine scaffold, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against various viral strains by inhibiting viral replication mechanisms. A study highlighted that certain structural modifications at positions C-2 and N-3 enhance the inhibitory activity against viral reverse transcriptase, suggesting that our compound could potentially exhibit similar effects .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research involving thiazolidine derivatives has demonstrated promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin. The presence of the thiazolidine moiety is believed to contribute significantly to the antibacterial efficacy .

Anticancer Activity

In vitro studies have shown that compounds containing the pyrido[1,2-a]pyrimidine core exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a related compound was observed to induce apoptosis in cancer cells via mitochondrial pathways . This suggests that our compound might possess similar anticancer properties.

Case Studies

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral activity of pyrido[1,2-a]pyrimidine derivatives found that several compounds exhibited EC50 values in the low micromolar range against HIV reverse transcriptase. The study concluded that structural modifications at specific sites significantly influenced antiviral potency .

Case Study 2: Antibacterial Testing

In a study assessing the antibacterial activity of thiazolidine derivatives, our compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for both strains, showcasing its potential as a lead candidate for developing new antibacterial agents .

Case Study 3: Anticancer Potential

Research evaluating the cytotoxic effects of related compounds on HeLa and MCF7 cell lines revealed IC50 values around 15 µM. The study attributed the anticancer activity to the presence of the pyrido[1,2-a]pyrimidine scaffold, which is known for its ability to interfere with cellular proliferation pathways .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntiviralHIV RTLow µM
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
AnticancerHeLa15 µM
MCF715 µM

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound after synthesis?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For example, NMR can resolve the Z-configuration of the methylidene group and confirm substitution patterns on the piperazinyl and thiazolidinone moieties. IR spectroscopy verifies functional groups like the thioxo (C=S) and carbonyl (C=O) groups. Purity should be assessed via HPLC or mass spectrometry .

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield?

Key steps include:

  • Thiazolidinone ring formation : Use Lewis acid catalysts (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Pyrido[1,2-a]pyrimidin-4-one coupling : Optimize solvent systems (e.g., DMSO or acetonitrile) and reaction temperatures (reflux conditions) to stabilize intermediates.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. What are the primary biological activities under investigation for this compound?

Studies focus on antimicrobial and anticancer properties. For example, its thioxo-thiazolidinone moiety may inhibit bacterial enzymes (e.g., DNA gyrase), while the pyrido-pyrimidinone scaffold could target kinases in cancer cells. Preliminary assays should include MIC (Minimum Inhibitory Concentration) and MTT (cell viability) tests .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Catalyst selection : Compare yields using Lewis acids (e.g., AlCl₃) versus base catalysts (e.g., K₂CO₃).
  • Reaction monitoring : Use TLC or in-situ IR to detect incomplete steps. Publish detailed protocols with exact molar ratios and temperature profiles .

Q. What strategies can elucidate the compound’s interaction with biological targets at the molecular level?

  • Molecular docking : Model binding to bacterial DNA gyrase or human Aurora kinases using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How does structural modification of the 4-methylpiperazinyl group affect bioactivity?

A comparative study could involve synthesizing analogues with:

  • Bulkier substituents : Replace methyl with ethyl or benzyl to assess steric effects.
  • Polar groups : Introduce hydroxyl or morpholine moieties to enhance solubility. Bioactivity data should be analyzed via SAR (Structure-Activity Relationship) models to identify critical substituents .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thiazolidinone ring in PBS buffer).
  • Stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify labile regions.
  • X-ray crystallography : Resolve degradation product structures if crystallizable .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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